Diethylcarbamazine citrate

Catalog No.
S526029
CAS No.
1642-54-1
M.F
C16H29N3O8
M. Wt
391.42 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylcarbamazine citrate

CAS Number

1642-54-1

Product Name

Diethylcarbamazine citrate

IUPAC Name

N,N-diethyl-4-methylpiperazine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C16H29N3O8

Molecular Weight

391.42 g/mol

InChI

InChI=1S/C10H21N3O.C6H8O7/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-9H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

PGNKBEARDDELNB-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)N1CCN(CC1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Solubility

75% in water @ 20 °C
Freely sol in hot alcohol
Sparingly sol in cold alcohol
Practically insoluble in acetone, benzene, chloroform and ethe

Synonyms

Carbamazine, Citrate, Diethylcarbamazine, Diethylcarbamazine, Diethylcarbamazine Citrate, Diethylcarbamazine Citrate (1:1), Diethylcarbamazine Citrate (1:2), Diethylcarbamazine L-Tartrate (1:1), Diethylcarbamazine Maleate, Diethylcarbamazine Monohydrochloride, Diethylcarbamazine Phosphate (1:1), Hetrazan, Loxuran, Maleate, Diethylcarbamazine, Monohydrochloride, Diethylcarbamazine, Notezine

Canonical SMILES

CCN(CC)C(=O)N1CCN(CC1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Description

The exact mass of the compound Diethylcarbamazine citrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as > 75% in water @ 20 °cfreely sol in hot alcoholsparingly sol in cold alcoholpractically insoluble in acetone, benzene, chloroform and ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756735. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates. It belongs to the ontological category of piperazinecarboxamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Diethylcarbamazine citrate is a synthetic compound primarily used as an anthelmintic agent in the treatment of various filarial infections, including lymphatic filariasis, tropical pulmonary eosinophilia, and loiasis. The compound is a citrate salt of diethylcarbamazine, which enhances its solubility and bioavailability, making it more effective for oral administration. The chemical formula for diethylcarbamazine citrate is C10H21N3OC6H8O7\text{C}_{10}\text{H}_{21}\text{N}_{3}\text{O}\cdot \text{C}_{6}\text{H}_{8}\text{O}_{7} .

  • Formation of Diethylcarbamazine: This is achieved by reacting diethylamine with carbamoyl chloride:
    Diethylamine+Carbamoyl ChlorideDiethylcarbamazine\text{Diethylamine}+\text{Carbamoyl Chloride}\rightarrow \text{Diethylcarbamazine}
  • Conversion to Citrate Salt: The diethylcarbamazine base is then reacted with citric acid to form the citrate salt:
    Diethylcarbamazine+Citric AcidDiethylcarbamazine Citrate\text{Diethylcarbamazine}+\text{Citric Acid}\rightarrow \text{Diethylcarbamazine Citrate}

These reactions highlight the importance of both the carbamate structure and the citrate component in enhancing the drug's pharmacological properties .

Diethylcarbamazine functions primarily by sensitizing microfilariae to phagocytosis, effectively enhancing the immune system's ability to eliminate these parasites. Its mechanism of action is believed to involve interference with arachidonic acid metabolism in the parasites, leading to increased susceptibility to immune attack. Specifically, it affects pathways involving cyclooxygenase and lipoxygenase, which are critical for inflammatory responses . The drug does not kill the parasites outright but makes them more vulnerable to host defenses.

The synthesis methods for diethylcarbamazine citrate are as follows:

  • Synthesis of Diethylcarbamazine: This involves the nucleophilic substitution reaction between diethylamine and carbamoyl chloride.
  • Salt Formation: The resulting diethylcarbamazine is then treated with citric acid under controlled conditions to yield diethylcarbamazine citrate.

These methods ensure high purity and efficacy of the final product .

Diethylcarbamazine citrate is primarily used for treating:

  • Lymphatic Filariasis: Caused by Wuchereria bancrofti and Brugia malayi.
  • Tropical Pulmonary Eosinophilia: A condition associated with filarial infections.
  • Loiasis: Caused by Loa loa.
  • Preventive Measures: It has also been used in mass drug administration programs in endemic areas .

The World Health Organization recognizes it as an essential medicine for these conditions .

Interaction studies indicate that diethylcarbamazine may enhance the neuromuscular blocking effects of certain drugs, such as aclidinium. Additionally, it can interact with other medications that affect arachidonic acid metabolism or immune responses, necessitating careful management when co-administered . Side effects may include dizziness, headache, and gastrointestinal disturbances, particularly in patients with a high worm burden .

Several compounds share similarities with diethylcarbamazine citrate in terms of their use as anthelmintics or their chemical structure. Here are a few notable examples:

Compound NameMechanism of ActionUnique Features
IvermectinParalysis and death of parasites through GABA receptor modulationBroader spectrum against various parasites
AlbendazoleInhibits microtubule synthesis in parasitesEffective against a wide range of helminths
MebendazoleInhibits glucose uptake in helminthsCommonly used for intestinal worm infections
Pyrantel PamoateDepolarizing neuromuscular blocker affecting worm motilityPrimarily used for roundworm infections

Uniqueness of Diethylcarbamazine Citrate

Diethylcarbamazine citrate stands out due to its specific action against filarial infections and its ability to sensitize microfilariae to immune responses without directly killing them. This mechanism reduces the risk of severe inflammatory reactions compared to other anthelmintics that may cause rapid death of parasites .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Diethylcarbamazine citrate is a crystalline solid, scored white tablets. Used against filariasis in man and animals. (EPA, 1998)

Color/Form

White, crystalline powde

Odor

Odorless or slight odo

Appearance

Solid powder

Melting Point

286 to 289 °F (EPA, 1998)
141-143 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OS1Z389K8S

Related CAS

90-89-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Filaricides; Lipoxygenase Inhibitors
Dietylcarbamazine citrate is usually admin by mouth as tablets. ... It has also been given by intramuscular injection.
For mass treatment /against microfilariae of Wucereria bancrofti and Wuchereria malayi/ with the objective of reducing microfilaremia to subinfective levels for mosquitoes, the dose is 2 mg/kg, three times daily after meals, for 7 days for treatment directed toward possible cure, this dosage regimen is carried out for 10 to 30 days. ... For practical purposes, an adequate amount seems to be a total dose of about 72 mg/kg of the citrate salt.
For /treatment against Loa loa microfilariae/ a dose of 2 mg/kg should be given 3 times daily after meals for 2 to 3 weeks. If repeated courses are required to produce cure, they should be separated by periods of 3 to 4 weeks.
For treatment against /Onchocerca volvulus/, treatment is effective in removing microfilariae from the skin; however, they usually return after some weeks because the adult worms are not killed. ... When lesions of the eye are present, the initial dose of dietylcarbamazine should not exceed 0.5 mg/kg. This is given once on the first day and twice on the second. The dose is then increased to 1 mg/kg three times daily for the third day, and therapy is continued up to a total of 14 days with a dose of 2 to 3 mg/kg in two divided doses each day.
Diethylcarbamazine can be used effectively to treat infections caused by Wuchereria bancrofti, Wuchereria malayi, Loa loa, and Onchocerca volvulus. In the first three, radical cure can be achieved by either single or multiple courses of treatment. In onchocerciasis, radical cure is unlikely because the drug fails to kill the adult worms. Control can be achieved by short periodic courses of treatment. The drug has also been used effectively to treat filariasis due to Tetrapetalonema perstans or Tetrapetalonema streptocerca.
Diethylcarbamazine is also effective in clearing Ascaris infections, but it has been replaced by other agents for this purpose.
MEDICATION (VET): In sheep and especially in cattle, diethylcarbamazine has long been used for treatment of lungworm infections caused by Dictyocaulus. Veterinarians in the United Kingdom ... have used this drug routinely at a dose of 22 mg/kg/day for 3 days. Intramuscular injection is the routine method of administration, but equal efficacy apparently results when an initial intramuscular injection is followed by 2 oral doses. Immature worms are much more susceptible to the drug than adults; thus use of the drug is of the greatest value when admin early in the infection. In the USA, levamisole is generally used instead of diethylcarbamazine to treat ruminant lungworms.
MEDICATION (VET): Diethylcarbamazine can also be used as a preventive for heartworms in sea lions. In amusement parks and marinelands that have sea lions, Dirofilaria immitis infections frequently occur. At 7.7 mg/kg/day in the food, diethylcarbamazine prevents infection with this parasite and has no effect on fertility.
MEDICATION (VET): Dosage Diethylcarbamazine syrups, powder, or tablets used in a prophylactic heartworm schedule are administered daily at the rate of 6.6 mg/kg. The powder formulation (Cypip) is administered daily at the rate of 2.75 mg base/kg.
MEDICATION (VET): There are also reports of successful use of diethylcarbamazine in treatment of parasitic tracheobronchitis caused by Oslerus (Filaroides) osleri in dogs. For this purpose, the drug is administered at 22 mg/kg/day on each of four successive days.
... the oral use of diethylcarbamazine may lead to serious visual damage in onchocerciasis patients, whereas, using topical diethylcarbamazine /citrate lotion/ to eliminate microfilariae from the skin there is a net movement from the eye; thus ocular tissues are protected from the damage resulting from death of microfilariae in the eye.
Diethylcarbamazine, 3 mg/kg/body wt three times daily for 21 days was used successfully in 21 patients with eye infections due to Toxocara canis or Toxocara cati, which without such diagnosis would have been confused with the presence of retinoblastoma requiring removal of the affected eye. /Diethylcarbamazine/
In patients with eosinophilic lung (tropical eosinophilia), treatment with diethylcarbamazine causes a rapid disappearance of symptoms. This, and the finding of microfilariae in lung biopsies, suggest an association between filariasis and certain pulmonary syndromes.
Administration of diethylcarbamazine citrate to 18 men with onchocerciasis who were moderately to heavily infected, eliminated or considerable reduced microfilariae from skin snips, but was associated with a high incidence of posterior segment changes and associated visual field defects.
MEDICATION (VET): As a preventive for heartworm disease in dogs.

MeSH Pharmacological Classification

Lipoxygenase Inhibitors

Mechanism of Action

The drug has two types of action on susceptible microfilariae. The first is to decrease the muscular activity and eventually immobilize the organisms; this may result from a hyerpolarizing effect of the piperazine moiety, and it causes dislocation of the parasites from their normal habitat in the host. The second action is to produce alterations in the microfilarial surface membranes, thereby rendering them more susceptible to destruction by host defense mechanisms. There is definite evidence that diethylcarbamazine kills adult worms of Loa loa and presumptive evidence that it kills adult Wuchereria bancrofti and Wuchereria malayi. However, it has little action against adult Onchocerca volvulus. The mechanism of the filaricidal action of diethylcarbamazine is unknown. /Diethylcarbamazine/
It is postulated that in naturally infected animals, diethylcarbamazine somehow promotes the combination of antigen and antibody on the surface of serotonin-rich platelets. Serotonin is released from damaged platelets, which dramatically increases vascular permeability and leads to shock. This generally but not always occurs in dogs with a high microfilaremia.
Diethylcarbamazine causes rapid disappearance of microfilariae of Wuchereriia bancrofti, Wuchereria malayi, and Loa loa from the blood of man. The drug causes microfilariae of Onchlcerca volvulus to disappear from the skin but does not kill microfilariae in nodules that contain the adult (female) worms. It does not affect the microfilariae of Wuchereria bancrofti in a hydrocele, despite penetration into the fluid.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

1642-54-2
16354-46-4

Wikipedia

Diethylcarbamazine citrate

Drug Warnings

There are no contraindications to the use of diethylcarbamazine, other than the fact that low doses should be used for initial therapy, especially in onchocerciasis and infection due to Loa loa (to minimize adverse reactions to destruction of the parasites).
Special care should be taken in using diethylcarbamazine in areas where both onchocerciasis and loaiasis occur. /Diethylcarbamazine/
In patients infected with Onchocerca volvulus or Wuchereria malayi, and to a lesser extent in those infected with Wuchereria bancrofti and Loa loa, the initial systemic reactions provoked by the massive destruction of microfilariae, or both during treatment may be severs. In such cases the dosage should be lowered or the drug stopped temporarily. Relief of these symptoms in heavily infected individuals may be afforded by pretreatment with corticosteroids, for example, dexamethasone (2 to 4 mg twice daily).
... use of diethylcarbamazine in microfilariae-positive dogs, is strictly contraindicated. ... The AVMA Council on Veterinary Services advises that all previously treated heartworm cases should be checked 3 months after the dog is started on diethylcarbamazine. If microfilariae are detected, the prophylactic program must be stopped until existing microfilariae are eliminated.
For more Drug Warnings (Complete) data for DIETHYLCARBAMAZINE CITRATE (6 total), please visit the HSDB record page.

Biological Half Life

... the plasma half-life /in man/ is about 8 hr after a 200 mg dose and 12 hr after an 800 mg dose.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

1-Piperazinecarboxamide, N,N-diethyl-4-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1): ACTIVE

Storage Conditions

Preserve in tight containers.
Protect from light.

Stability Shelf Life

The product /as tablets/ is stable even under conditions of high temp and humidity.

Dates

Modify: 2023-07-15
1: Abdel-Latif M. Diethylcarbamazine citrate ameliorates insulin resistance in high-fat diet-induced obese mice via modulation of adipose tissue inflammation. Int Immunopharmacol. 2015 Dec;29(2):607-12. doi: 10.1016/j.intimp.2015.09.021. Epub 2015 Oct 1. PubMed PMID: 26432178.
2: Abdel-Latif M, Sakran T, El-Shahawi G, El-Fayoumi H, El-Mallah AM. Immunomodulatory effect of diethylcarbamazine citrate plus filarial excretory-secretory product on rat hepatocarcinogenesis. Int Immunopharmacol. 2015 Feb;24(2):173-81. doi: 10.1016/j.intimp.2014.12.004. Epub 2014 Dec 12. PubMed PMID: 25499729.
3: Siram K, Chellan VR, Natarajan T, Krishnamoorthy B, Mohamed Ebrahim HR, Karanam V, Muthuswamy SS, Ranganathan HP. Solid lipid nanoparticles of diethylcarbamazine citrate for enhanced delivery to the lymphatics: in vitro and in vivo evaluation. Expert Opin Drug Deliv. 2014 Sep;11(9):1351-65. doi: 10.1517/17425247.2014.915310. Epub 2014 May 21. PubMed PMID: 24847779.
4: Abdel Latif M, Abdul-Hamid M, Galaly SR. Effect of diethylcarbamazine citrate and omega-3 fatty acids on trimellitic anhydride-induced rat skin allergy. Asian Pac J Allergy Immunol. 2015 Mar;33(1):33-41. doi: 10.12932/AP0499.33.1.2015. PubMed PMID: 25840632.
5: Abdel-Latif M, Sakran T, El-Shahawi G, El-Fayoumi H, El-Mallah AM. Effect of diethylcarbamazine citrate and Setaria equina excretory-secretory material on rat hepatocellular carcinoma. Arch Immunol Ther Exp (Warsz). 2014 Dec;62(6):511-20. doi: 10.1007/s00005-014-0292-z. Epub 2014 May 31. PubMed PMID: 24879096.
6: Kaygısız Z, Kaygısız B, Özkurt M, Kılınç E. The effects and mechanisms of action of diethylcarbamazine citrate in isolated rat hearts. Anadolu Kardiyol Derg. 2013 Sep;13(6):589-91. doi: 10.5152/akd.2013.183. Epub 2013 Jul 24. PubMed PMID: 23886903.
7: Santos LA, Ribeiro EL, Barbosa KP, Fragoso IT, Gomes FO, Donato MA, Silva BS, Silva AK, Rocha SW, França ME, Rodrigues GB, Silva TG, Peixoto CA. Diethylcarbamazine inhibits NF-κB activation in acute lung injury induced by carrageenan in mice. Int Immunopharmacol. 2014 Nov;23(1):153-62. doi: 10.1016/j.intimp.2014.08.017. Epub 2014 Aug 28. PubMed PMID: 25175917.
8: Honorato SB, da Silva CC, de Oliveira YS, Mendonça JS, Boechat N, Ellena J, Ayala AP. On the Thermal Stability of the Diethylcarbamazine-Fortified Table Salt Used in the Control of Lymphatic Filariasis. J Pharm Sci. 2016 Aug;105(8):2437-43. doi: 10.1016/j.xphs.2016.06.003. Epub 2016 Jul 7. PubMed PMID: 27397435.
9: Khan ZA, Tripathi R, Mishra B. Floating elementary osmotic pump tablet (FEOPT) for controlled delivery of diethylcarbamazine citrate: a water-soluble drug. AAPS PharmSciTech. 2011 Dec;12(4):1312-23. doi: 10.1208/s12249-011-9699-6. Epub 2011 Oct 4. PubMed PMID: 21969244; PubMed Central PMCID: PMC3225518.
10: El-Shahawi GA, Abdel-Latif M, Saad AH, Bahgat M. Setaria equina: in vivo effect of diethylcarbamazine citrate on microfilariae in albino rats. Exp Parasitol. 2010 Dec;126(4):603-10. doi: 10.1016/j.exppara.2010.06.022. Epub 2010 Jun 18. PubMed PMID: 20599991.
11: Weaver A, Brown P, Huey S, Magallon M, Bollman EB, Mares D, Streit TG, Lieberman M. A low-tech analytical method for diethylcarbamazine citrate in medicated salt. PLoS Negl Trop Dis. 2011 Feb 8;5(2):e1005. doi: 10.1371/journal.pntd.0001005. PubMed PMID: 21347443; PubMed Central PMCID: PMC3035663.
12: Chakraborty A, Mukherjee A, Talukdar P, Talukdar A. Filarial hydropneumothorax: a strange journey. BMJ Case Rep. 2015 Nov 24;2015. pii: bcr2015209470. doi: 10.1136/bcr-2015-209470. PubMed PMID: 26604240.
13: Thomsen EK, Sanuku N, Baea M, Satofan S, Maki E, Lombore B, Schmidt MS, Siba PM, Weil GJ, Kazura JW, Fleckenstein LL, King CL. Efficacy, Safety, and Pharmacokinetics of Coadministered Diethylcarbamazine, Albendazole, and Ivermectin for Treatment of Bancroftian Filariasis. Clin Infect Dis. 2016 Feb 1;62(3):334-41. doi: 10.1093/cid/civ882. PubMed PMID: 26486704.
14: Zhang D, Park JA, Kim DS, Kim SK, Shin SJ, Shim JH, Shin SC, Kim JS, Abd El-Aty AM, Shin HC. A simple extraction method for the simultaneous detection of tetramisole and diethylcarbamazine in milk, eggs, and porcine muscle using gradient liquid chromatography-tandem mass spectrometry. Food Chem. 2016 Feb 1;192:299-305. doi: 10.1016/j.foodchem.2015.07.014. Epub 2015 Jul 6. PubMed PMID: 26304351.
15: King CH, Greene BM, Spagnuolo PJ. Diethylcarbamazine citrate, an antifilarial drug, stimulates human granulocyte adherence. Antimicrob Agents Chemother. 1983 Sep;24(3):453-6. PubMed PMID: 6639005; PubMed Central PMCID: PMC185347.

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